1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
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Overview
Description
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is a unique organic compound with the molecular formula C6H11NO3. It is characterized by a cyclobutane ring substituted with an amino group, a hydroxymethyl group, and a carboxylic acid group.
Preparation Methods
The synthesis of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under specific reaction conditions. For instance, the cyclization of 3-(hydroxymethyl)cyclobutanone with ammonia or an amine source can yield the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. .
Scientific Research Applications
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein engineering.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with target molecules, influencing their activity. The compound may also participate in enzymatic reactions, where it acts as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic pathways .
Comparison with Similar Compounds
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:
1-Amino-1-hydroxymethylcyclobutane: Lacks the carboxylic acid group, affecting its reactivity and applications.
Cyclobutanecarboxylic acid derivatives: Differ in the substitution pattern on the cyclobutane ring, leading to variations in chemical properties and uses.
Trans-1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid: A stereoisomer with different spatial arrangement of substituents, influencing its biological activity and interactions .
Properties
IUPAC Name |
1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c7-6(5(9)10)1-4(2-6)3-8/h4,8H,1-3,7H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCBHRLIPUAWTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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